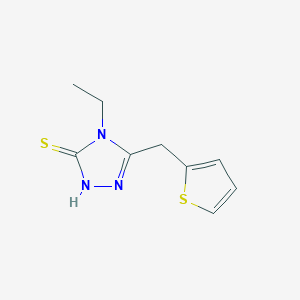

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse applications in medicine, pharmacy, agriculture, and material science. The triazole core structure is recognized for its biological and corrosion inhibition activities, and the incorporation of a thiophene moiety is a promising area of research due to the potential for high yields and a wide range of activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, as seen in the synthesis of 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, which is achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols involves classical organic synthesis methods and has been confirmed using spectroscopic methods such as NMR . The synthesis of related compounds is typically carried out in solvent media and can involve various reagents and conditions to achieve the desired substitution patterns .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectral techniques and quantum chemical calculations. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values can be calculated using density functional theory (DFT) methods, which show good agreement with experimental values . The crystal structure of related compounds, such as 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been determined, providing insights into the molecular and crystal structure compared to aromatic analogs .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical transformations, leading to a wide array of products with different substituents. These transformations can include condensation reactions to form Schiff bases, alkylation, and reactions with different halides or esters . The reactivity of these compounds can be discussed in terms of molecular electrostatic potential surfaces and electronic parameters, which can guide further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are determined using a combination of methods that adhere to pharmacopoeia standards. These properties include melting points, solubility, and stability, which are essential for pharmacological applications. The compounds' structures are confirmed using elemental analysis, IR, and NMR spectroscopy, and their individuality is established through chromatographic methods . The biological activities of these compounds, such as antibacterial, antifungal, antioxidant, and potential inhibition of enzymes like cyclin-dependent kinase 5, are often predicted using theoretical calculations and then confirmed through experimental screening .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Methods : This compound and related derivatives have been synthesized through various methods. For example, the reaction of carbon-di-sulphide and hydrazine hydrate in water produces thiocarbohydrazides, which are then used to synthesize triazole derivatives (Martin, 2020).

- Characterization : These compounds have been characterized using different spectroscopic techniques like NMR, IR, and UV-Vis spectroscopy, providing valuable structural and electronic information (Sancak et al., 2007).

Chemical Properties and Reactivity

- Chemical Transformations : Various chemical transformations of these triazole derivatives have been studied, including alkylation and reactions with aldehydes. These studies offer insights into the reactivity and potential applications of these compounds (Ashry et al., 2006).

- Regioselective Reactions : Investigations have been conducted into the regioselectivity of reactions involving these triazole derivatives, an essential aspect for understanding their chemical behavior and potential for targeted synthesis (Aouad et al., 2013).

Biological Activities

- Antimicrobial Activity : Some triazole derivatives, including those similar to 4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, have demonstrated moderate to good antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Bayrak et al., 2009).

- Cancer Research : Some derivatives have shown cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, indicating their potential application in cancer research (Šermukšnytė et al., 2022).

Physical Properties and Applications

- Spectroscopic and Electronic Properties : Studies have revealed the spectroscopic, electronic, luminescent, and nonlinear optical properties of triazole derivatives, which could be relevant for material science applications (Nadeem et al., 2017).

Propiedades

IUPAC Name |

4-ethyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-2-12-8(10-11-9(12)13)6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENZXJALVSDLPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397562 |

Source

|

| Record name | 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667435-85-0 |

Source

|

| Record name | 4-Ethyl-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)

![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)